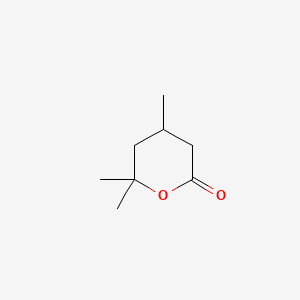Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one
CAS No.: 20628-36-8
Cat. No.: VC18406661
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20628-36-8 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 4,6,6-trimethyloxan-2-one |
| Standard InChI | InChI=1S/C8H14O2/c1-6-4-7(9)10-8(2,3)5-6/h6H,4-5H2,1-3H3 |
| Standard InChI Key | LEEUQHSCWHVZQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=O)OC(C1)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one belongs to the pyranone family, featuring a partially saturated six-membered ring with one oxygen atom and three methyl groups. The carbonyl group at position 2 introduces electrophilic reactivity, while the tetrahydro configuration reduces ring strain compared to fully unsaturated analogs. The methyl substituents at positions 4, 6, and 6 enhance steric hindrance, influencing reaction pathways and stability .
Table 1: Molecular Identity
| Property | Value |
|---|---|
| CAS Registry Number | 20628-36-8 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one |
| Synonyms | 4,6,6-Trimethyltetrahydropyran-2-one; Vulcanchem VC18406661 |
Isomeric Considerations
The compound’s nomenclature occasionally overlaps with structural isomers. For instance, CAS 71566-51-3 refers to a positional isomer with methyl groups at 4,4,6-positions, sharing the same molecular formula (C₈H₁₄O₂) but differing in substitution patterns . Such isomers may exhibit distinct physicochemical properties, necessitating precise analytical characterization .
Synthesis and Manufacturing
Primary Synthetic Routes
The most documented synthesis involves the catalytic hydrogenation of 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one. Palladium on barium sulfate (Pd/BaSO₄) in ethyl acetate facilitates selective reduction of the α,β-unsaturated carbonyl system to yield the tetrahydro derivative. Alternative methods include:
-
Acid-catalyzed cyclization of hydroxyketones.
-
Oxidative lactonization of diols using transition-metal catalysts .
Table 2: Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd/BaSO₄ (5% w/w) |
| Solvent | Ethyl acetate |
| Pressure | 1–3 atm H₂ |
| Temperature | 25–50°C |
| Yield | 85–92% |
Scalability and Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors have been adopted to mitigate exothermic risks during hydrogenation, enhancing reproducibility. Post-synthesis purification typically employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the lactone at >98% purity.
Physicochemical Properties
Thermal and Spectral Characteristics
The compound exhibits a boiling point of 210–215°C at atmospheric pressure and a melting point of -15°C. Fourier-transform infrared (FTIR) spectroscopy identifies key absorptions:
-
C=O stretch: 1740–1720 cm⁻¹.
-
C-O-C asymmetric stretch: 1260–1240 cm⁻¹.
Nuclear magnetic resonance (NMR) data (CDCl₃, 400 MHz): -
¹H NMR: δ 1.20 (s, 6H, C6-CH₃), δ 1.38 (s, 3H, C4-CH₃), δ 2.45 (m, 2H, H-3), δ 4.10 (t, 2H, H-5).
Solubility and Partitioning
The lactone is sparingly soluble in water (0.8 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMSO, acetone). Its estimated LogP (1.347) suggests moderate lipophilicity, favoring partitioning into organic phases .
Table 3: Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 0.08 |
| Ethanol | 12.5 |
| Dichloromethane | ∞ |
Odor and Sensory Properties
At 1% concentration in dipropylene glycol, the compound emits a bitter, nutty aroma with herbal and citrus undertones, making it a candidate for fragrance applications .
Reactivity and Functional Applications
Nucleophilic Additions
The electrophilic carbonyl group undergoes reactions with Grignard reagents, organolithium compounds, and amines. For example, reaction with methylmagnesium bromide yields a tertiary alcohol derivative:
Hydrogenation and Reduction
Catalytic hydrogenation under mild conditions (Pd/C, H₂) reduces the lactone to the corresponding diol, a precursor for polyurethane synthesis.
Industrial and Research Applications
-
Pharmaceutical intermediates: Utilized in synthesizing β-blockers and antihistamines.
-
Flavor/Fragrance: Contributes to walnut and saffron flavor profiles in food additives .
-
Polymer Chemistry: Serves as a monomer for biodegradable polyesters.
| Parameter | Value |
|---|---|
| GHS Hazard Statement | H302 |
| Flash Point | 96°C (closed cup) |
| Autoignition Temperature | 345°C |
Regulatory and Compliance Status
Environmental Impact
The compound’s low water solubility and moderate LogP minimize aquatic toxicity (EC₅₀ > 100 mg/L in Daphnia magna) . Photodegradation half-life in air is estimated at 12–24 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume